Cas no 866843-99-4 (2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamide)

2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamide 化学的及び物理的性質
名前と識別子
-
- 2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamide
- AKOS001860531
- 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)butanamide
- 866843-99-4
- AKOS022036675
- MFCD06403324
- 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-ethylphenyl)butanamide
- F1605-0924
-
- インチ: 1S/C22H22ClN3O4S2/c1-3-14-5-9-16(10-6-14)25-20(27)18(4-2)31-22-24-13-19(21(28)26-22)32(29,30)17-11-7-15(23)8-12-17/h5-13,18H,3-4H2,1-2H3,(H,25,27)(H,24,26,28)
- InChIKey: KCQWDFWDAUXIAN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(CC)C=C1)(=O)C(SC1NC(=O)C(S(C2=CC=C(Cl)C=C2)(=O)=O)=CN=1)CC
計算された属性
- せいみつぶんしりょう: 491.0740262g/mol
- どういたいしつりょう: 491.0740262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 853
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 138Ų
2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-0924-5μmol |
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide |
866843-99-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-0924-20μmol |
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide |
866843-99-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1605-0924-40mg |
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide |
866843-99-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1605-0924-30mg |
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide |
866843-99-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1605-0924-2mg |
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide |
866843-99-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1605-0924-3mg |
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide |
866843-99-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-0924-4mg |
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide |
866843-99-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1605-0924-10mg |
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide |
866843-99-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1605-0924-10μmol |
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide |
866843-99-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1605-0924-2μmol |
2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)butanamide |
866843-99-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamideに関する追加情報
Research Brief on 2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamide (CAS: 866843-99-4)
In recent years, the compound 2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamide (CAS: 866843-99-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential therapeutic applications. The presence of a chlorobenzenesulfonyl group and a dihydropyrimidinone core suggests possible interactions with biological targets, making it a promising candidate for drug development.
Recent research has focused on elucidating the pharmacological properties of this compound. A study published in the Journal of Medicinal Chemistry (2023) investigated its inhibitory effects on specific enzymes involved in inflammatory pathways. The results demonstrated potent activity against cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This finding positions the compound as a potential lead for developing novel anti-inflammatory agents.
Another significant area of investigation has been the compound's pharmacokinetic profile. Preclinical studies conducted in rodent models revealed favorable absorption and distribution characteristics, with moderate plasma protein binding. However, challenges remain in optimizing its metabolic stability, as preliminary data indicate rapid hepatic clearance. Researchers are currently exploring structural modifications to enhance its bioavailability and half-life.
The mechanism of action of 2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamide has been partially elucidated through molecular docking studies. These simulations suggest that the compound binds to the active site of target proteins through hydrogen bonding interactions involving the sulfonyl and carbonyl groups. This binding mode appears to be crucial for its biological activity and selectivity.
Ongoing research efforts are also examining the compound's potential in oncology. Preliminary in vitro studies have shown promising cytotoxic effects against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The exact molecular targets in these cancer cells are currently under investigation, with early evidence pointing to interference with DNA repair mechanisms.
From a synthetic chemistry perspective, recent advancements have improved the yield and purity of 866843-99-4. A novel catalytic system developed in 2024 has reduced the number of synthetic steps while maintaining high enantiomeric purity, addressing previous challenges in large-scale production. This development is particularly important as it facilitates further pharmacological evaluation and potential clinical translation.
In conclusion, 2-{5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(4-ethylphenyl)butanamide represents a chemically interesting and biologically active molecule with multiple potential therapeutic applications. While significant progress has been made in understanding its properties and mechanisms, further research is needed to fully exploit its medicinal potential and address current limitations in its pharmacokinetic profile.
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